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Compound of Interest

Compound Name: 1,6-Dibromoisoquinoline

CAS No.: 1254514-00-5

Cat. No.: B1458684

Get Quote

The history of 1,6-dibromoisoquinoline is not defined by a single "eureka" moment but by the

convergence of classical isoquinoline synthesis and modern functionalization strategies.

The Classical Era: Pomeranz-Fritsch Logic
Early access to substituted isoquinolines relied on the Pomeranz-Fritsch reaction (late 19th

century).[1][3] For 1,6-dibromoisoquinoline, the retrospective analysis points to 3-

bromobenzaldehyde as the distinct starting material.[1][3] The condensation with

aminoacetaldehyde diethyl acetal followed by acid-catalyzed cyclization yields 6-

bromoisoquinoline.[1][3]

However, the direct installation of the C1-bromine was historically challenging until the

development of N-oxide rearrangement chemistry (Meisenheimer/Reissert-Henze), which

allowed the activation of the C1 position.

Modern Synthetic Architecture
The contemporary industrial route integrates the classical cyclization with modern functional

group interconversion.
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The Preferred Synthetic Pathway:

Cyclization: 3-Bromobenzaldehyde

6-Bromoisoquinoline.[2][3]

Activation: Oxidation to 6-bromoisoquinoline-N-oxide.[1][3]

Functionalization: Nucleophilic rearrangement using Phosphorus Oxybromide (

) to install the C1 bromine.
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Figure 1: Step-wise synthetic pathway to 1,6-Dibromoisoquinoline highlighting the critical N-

oxide rearrangement step.[1][3]

Part 2: Chemical Architecture & Regioselectivity[1]
[2]
The core value of 1,6-dibromoisoquinoline lies in its electronic asymmetry. The two bromine

atoms reside in chemically distinct environments, allowing researchers to selectively

functionalize one position without affecting the other.

Electronic Differentiation (C1 vs. C6)
C1-Position (The "Alpha" Carbon): Located adjacent to the ring nitrogen, this position is

highly electron-deficient (imine-like).[1][2][3] It is exceptionally reactive toward Nucleophilic

Aromatic Substitution (S_NAr) and undergoes Oxidative Addition with Palladium(0) faster

than the C6 position.

C6-Position (The Benzenoid Carbon): This bromine behaves like a standard aryl bromide.[2]

[3] It requires standard cross-coupling conditions and is generally inert to S_NAr under mild

conditions.
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Comparative Reactivity Profile
Feature

C1-Bromine (Pyridine
Ring)

C6-Bromine (Benzene
Ring)

Electronic Character
Highly Electrophilic (

-deficient)
Neutral / Mildly Electrophilic

S_NAr Reactivity
High (Reacts with

amines/alkoxides)

Low (Inert without strong

activation)

Pd-Catalyzed Coupling Fast (First point of attack) Slow (Second point of attack)

Lithium-Halogen Exchange
Fast (often requires low temp

control)
Slower

Primary Application
Heterocycle fusion, Solubilizing

groups

Core scaffold extension, Aryl

coupling

Sequential Functionalization Logic
This reactivity difference allows for "One-Pot, Two-Step" library generation.[1][3]
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Figure 2: The orthogonal reactivity allows C1 to be coupled first under mild conditions, followed

by C6 functionalization under forcing conditions.

Part 3: Applications in Drug Discovery[1][4]
Rho-Kinase (ROCK) Inhibitors
The isoquinoline core is the structural anchor for Fasudil and Ripasudil, the only approved

ROCK inhibitors. 1,6-Dibromoisoquinoline allows medicinal chemists to access the 6-

position, a critical vector for improving potency and selectivity (e.g., reducing off-target binding

to PKA).[1][3]

Mechanism:[1][2][4][5] The isoquinoline nitrogen binds to the ATP-binding hinge region of the

kinase. Substituents at C6 extend into the solvent-exposed region, modulating solubility and

pharmacokinetic (PK) properties.

Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (MW ~287) and high ligand efficiency potential, 1,6-
dibromoisoquinoline is a staple in FBDD libraries.[1][3] It serves as a "linchpin" fragment that

can be grown in two vectors to probe binding pockets.

Part 4: Experimental Protocols
Protocol 1: Synthesis of 1,6-Dibromoisoquinoline (via N-Oxide) Note: This protocol

synthesizes the target from the 6-bromo precursor.[3]

Reagents: 6-Bromoisoquinoline, m-Chloroperbenzoic acid (m-CPBA), Phosphorus oxybromide

(

), Dichloromethane (DCM), DMF.[1][3]

N-Oxidation:

Dissolve 6-bromoisoquinoline (10.0 mmol) in DCM (50 mL).

Add m-CPBA (1.2 equiv) portion-wise at 0°C.[3]

Stir at room temperature (RT) for 12 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1458684/docs?utm_src=pdf-body#part-1-historical-genesis-synthetic-evolution-1-2
https://www.bldpharm.com/products/1353971-28-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/11478467
https://www.bldpharm.com/products/1353971-28-4.html
https://www.bldpharm.com/products/626-05-1.html
https://www.mdpi.com/1420-3049/26/18/5467
https://pdfs.semanticscholar.org/02dd/8951223a38a80790270f3325f0edb53600f4.pdf
https://www.benchchem.com/product/b1458684/docs?utm_src=pdf-body#part-1-historical-genesis-synthetic-evolution-1-2
https://www.benchchem.com/product/b1458684/docs?utm_src=pdf-body#part-1-historical-genesis-synthetic-evolution-1-2
https://www.bldpharm.com/products/1353971-28-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/11478467
https://www.benchchem.com/product/b1458684/docs?utm_src=pdf-body#part-1-historical-genesis-synthetic-evolution-1-2
https://pubchem.ncbi.nlm.nih.gov/compound/11478467
https://www.bldpharm.com/products/1353971-28-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/11478467
https://pubchem.ncbi.nlm.nih.gov/compound/11478467
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458684?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash with 1M NaOH to remove benzoic acid byproduct.[3] Dry organic layer (

) and concentrate to yield 6-bromoisoquinoline-N-oxide.[1][3]

Rearrangement/Bromination:

Dissolve the N-oxide (5.0 mmol) in anhydrous DCM (20 mL).

Add

(1.5 equiv) followed by catalytic DMF (0.5 mL) at 0°C under Argon.

Critical Step: Allow to warm to RT and reflux gently for 2 hours. The DMF catalyzes the

Vilsmeier-Haack type activation of the N-oxide oxygen.[1][2][3]

Quench: Pour onto ice/sat.

. Extract with DCM.[3]

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[3]

Yield: Typically 60-75% as a white/off-white solid.[1][2][3]

Protocol 2: Regioselective C1-Suzuki Coupling Self-Validating Check: The disappearance of

the starting material with the retention of the C6-bromine signal in NMR confirms regiocontrol.

Charge flask with 1,6-dibromoisoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv),

(5 mol%).

Add Toluene/Ethanol/2M

(2:1:1 ratio).[3]

Stir at Room Temperature (or mild heat, 40°C) for 4-6 hours.

Note: High heat (>80°C) may trigger coupling at C6.[3]

Isolate the 1-aryl-6-bromoisoquinoline intermediate.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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